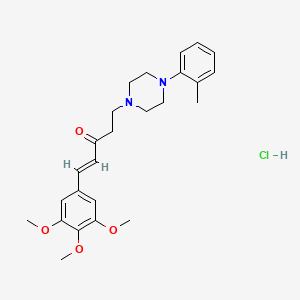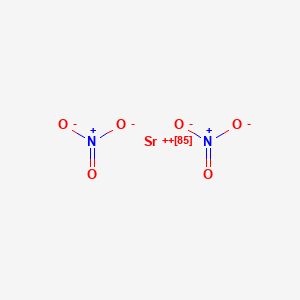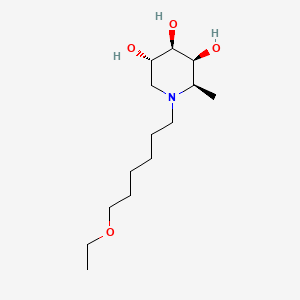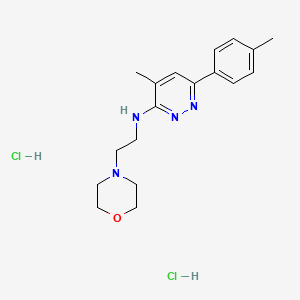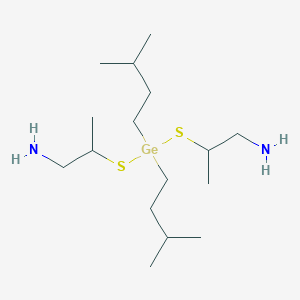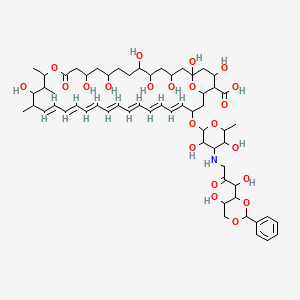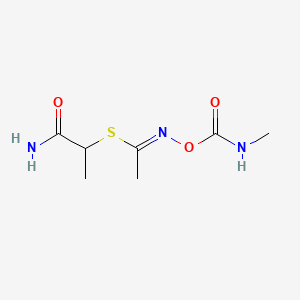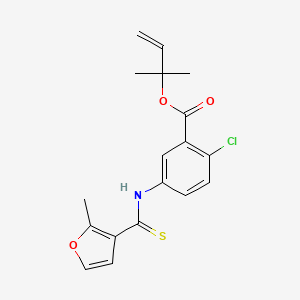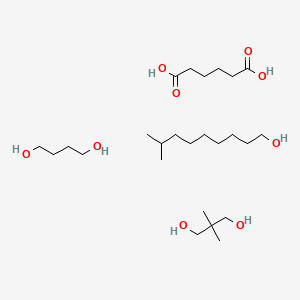
Einecs 284-074-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol involves esterification reactions. The primary reactants include hexanedioic acid (adipic acid), 1,4-butanediol, isodecanol, and neopentyl glycol. The reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the desired esters .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol can undergo various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the esters back to alcohols and acids.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.
Biology: Studied for their potential effects on biological systems and their interactions with enzymes.
Medicine: Investigated for their potential use in drug delivery systems and as components in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and coatings
Mécanisme D'action
The mechanism of action of Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol involves interactions with various molecular targets. The esters can interact with enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester of hexanedioic acid with different alcohol components.
Hexanedioic acid, diisodecyl ester: Similar structure but with different alcohol groups.
Hexanedioic acid, diisononyl ester: Another ester with different alcohol components
Uniqueness
Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol is unique due to its specific combination of alcohol components, which imparts distinct physical and chemical properties. This combination allows for tailored applications in various industries, making it a versatile and valuable compound .
Propriétés
Numéro CAS |
84777-46-8 |
|---|---|
Formule moléculaire |
C10H22O.C6H10O4.C5H12O2.C4H10O2 C25H54O9 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
butane-1,4-diol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;8-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O.C6H10O4.C5H12O2.C4H10O2/c1-10(2)8-6-4-3-5-7-9-11;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7;5-3-1-2-4-6/h10-11H,3-9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3;5-6H,1-4H2 |
Clé InChI |
NWVWUTDPOQRPQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCO.CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


